molecular formula C25H24F2N2O B15023932 N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine

N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine

Cat. No.: B15023932
M. Wt: 406.5 g/mol
InChI Key: GEIZSCPDIWQKDG-UHFFFAOYSA-N
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Description

N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield the fully reduced amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine: Lacks the methoxy group at the 5-position of the indole ring.

    N,N-bis(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains a chlorine atom instead of a fluorine atom on the benzyl groups.

Uniqueness

N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is unique due to the presence of both fluorine atoms on the benzyl groups and the methoxy group on the indole ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H24F2N2O

Molecular Weight

406.5 g/mol

IUPAC Name

N,N-bis[(4-fluorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C25H24F2N2O/c1-30-23-10-11-25-24(14-23)20(15-28-25)12-13-29(16-18-2-6-21(26)7-3-18)17-19-4-8-22(27)9-5-19/h2-11,14-15,28H,12-13,16-17H2,1H3

InChI Key

GEIZSCPDIWQKDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN(CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

Origin of Product

United States

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